

(3-Aminophenyl)methanesulfonamide: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Aminophenyl)methanesulfonamide

Cat. No.: B124046

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unassuming Power of a Versatile Scaffolding

(3-Aminophenyl)methanesulfonamide, bearing the CAS number 37045-73-1, is a deceptively simple molecule that has emerged as a critical building block in the synthesis of a diverse array of pharmacologically active compounds. Its unique structural features—a primary aromatic amine and a methanesulfonamide group—offer medicinal chemists a versatile platform for constructing complex molecular architectures with tailored biological activities. This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of (3-Aminophenyl)methanesulfonamide, with a particular focus on its role in the development of targeted therapeutics, including kinase inhibitors.

Physicochemical Properties and Safety Profile

A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting.

Property	Value	Reference
CAS Number	37045-73-1	[1]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ S	[2]
Molecular Weight	186.23 g/mol	[2]
Melting Point	117-121 °C	[3]
Appearance	Off-white to light brown crystalline powder	
Solubility	Soluble in DMSO and methanol	

Safety Information: **(3-Aminophenyl)methanesulfonamide** is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[\[3\]](#)

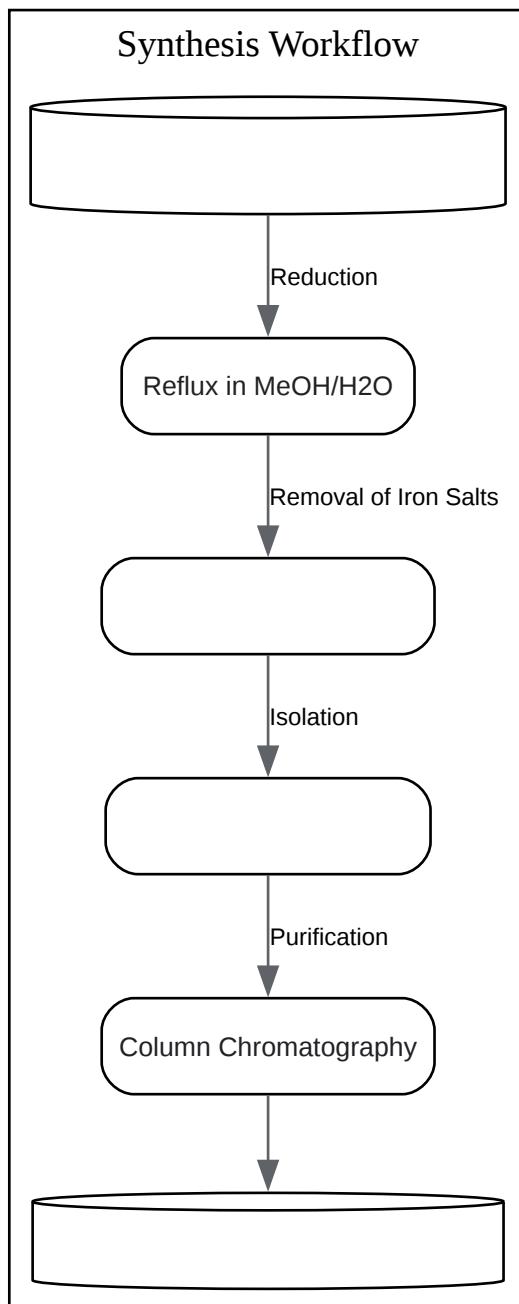
Synthesis of **(3-Aminophenyl)methanesulfonamide**: A Validated Protocol

The most common and reliable method for the synthesis of **(3-Aminophenyl)methanesulfonamide** is the reduction of its nitro precursor, N-(3-nitrophenyl)methanesulfonamide. This process is a foundational reaction in many synthetic campaigns.

Experimental Protocol: Reduction of N-(3-nitrophenyl)methanesulfonamide

Objective: To synthesize **(3-Aminophenyl)methanesulfonamide** via the reduction of N-(3-nitrophenyl)methanesulfonamide using iron powder in the presence of a proton source.

Materials:


- N-(3-nitrophenyl)methanesulfonamide

- Iron powder
- Ammonium chloride
- Methanol
- Water
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate
- Diatomaceous earth (Celite®)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-(3-nitrophenyl)methanesulfonamide (1.0 eq), iron powder (5.0 eq), and ammonium chloride (10.0 eq).^[4]
- Add a solvent mixture of methanol and water (e.g., 2:1 v/v).^[4]
- Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts.^[4]
- Concentrate the filtrate under reduced pressure to remove the methanol.^[4]
- Dilute the aqueous residue with ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water and saturated brine solution.^[4]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.^[4]

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **(3-Aminophenyl)methanesulfonamide** as a solid.[4]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(3-Aminophenyl)methanesulfonamide**.

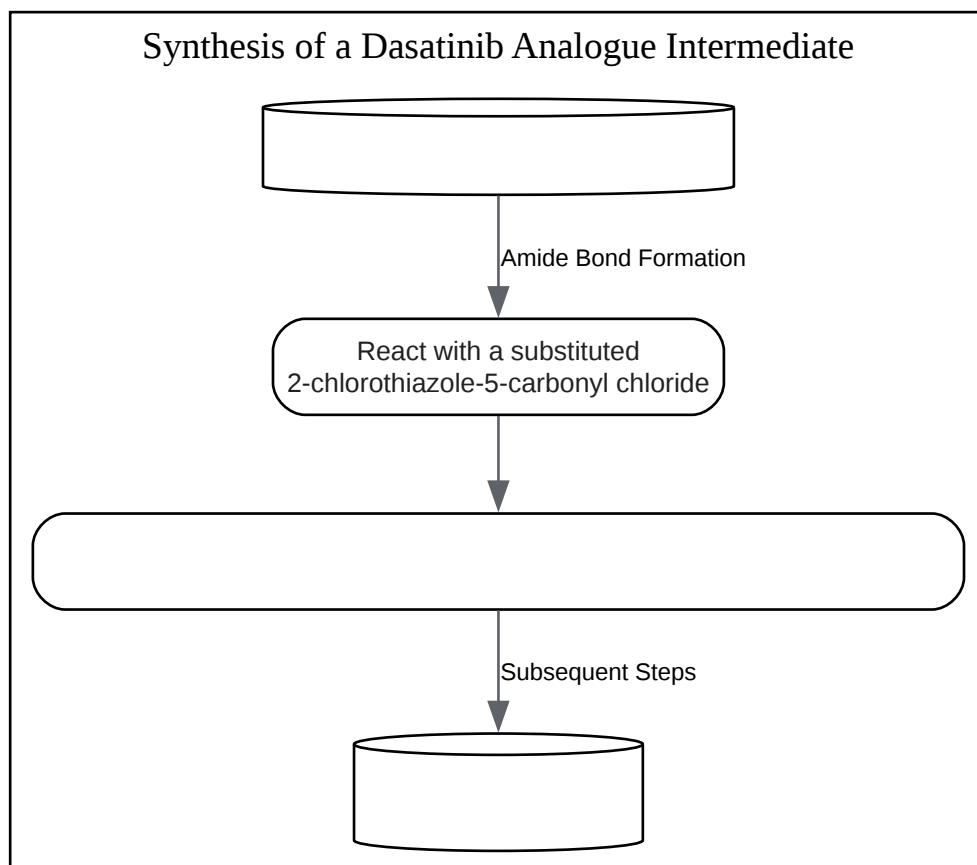
Characterization of (3-Aminophenyl)methanesulfonamide

A self-validating protocol requires rigorous characterization of the synthesized product to confirm its identity and purity.

Spectroscopic Data

Technique	Expected Data
¹ H NMR	Signals corresponding to aromatic protons (multiplets in the range of 6.5-7.5 ppm), amine protons (a broad singlet), and methyl protons of the sulfonamide group (a singlet around 2.9-3.1 ppm).[5]
¹³ C NMR	Aromatic carbon signals (in the range of 110-150 ppm) and a signal for the methyl carbon of the sulfonamide group.[5]
FT-IR (cm ⁻¹)	Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm ⁻¹), S=O stretching of the sulfonamide (asymmetric and symmetric stretches around 1320 cm ⁻¹ and 1150 cm ⁻¹ , respectively), and aromatic C-H stretching.[5]
Mass Spec (ESI-MS)	A prominent [M+H] ⁺ ion corresponding to the molecular weight of the compound. Common fragmentation patterns for sulfonamides include the loss of SO ₂ .[6][7]

The Strategic Role in Drug Discovery: A Gateway to Kinase Inhibitors

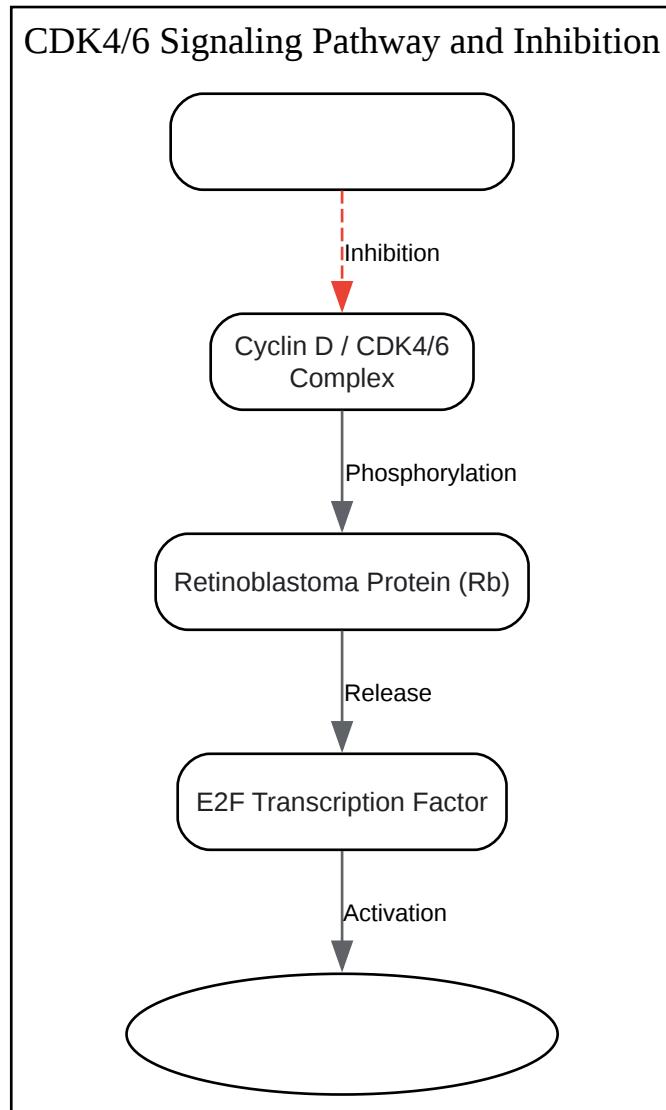

The true value of **(3-Aminophenyl)methanesulfonamide** lies in its application as a versatile intermediate in the synthesis of high-value therapeutic agents, particularly kinase inhibitors.

The primary amine serves as a key handle for introducing diverse pharmacophores, while the

methanesulfonamide group can participate in crucial hydrogen bonding interactions with target proteins.

Case Study: Synthesis of a Dasatinib Intermediate Analogue

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).^[8] While the direct synthesis of Dasatinib from **(3-Aminophenyl)methanesulfonamide** is not the primary patented route, the structural motif is highly relevant, and analogous intermediates can be readily prepared. The following workflow illustrates a plausible synthetic route to a key intermediate for Dasatinib analogues.


[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to a Dasatinib analogue intermediate.

The Targeted Signaling Pathway: Inhibition of Cyclin-Dependent Kinases

Many kinase inhibitors derived from sulfonamide scaffolds target Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. [9] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

CDK4 and CDK6, in complex with Cyclin D, are key regulators of the G1-S phase transition of the cell cycle.[10] They phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.[11] Inhibitors of CDK4/6 can block this process, leading to cell cycle arrest and a subsequent reduction in tumor cell proliferation.

[Click to download full resolution via product page](#)

Caption: Inhibition of the CDK4/6 pathway by a targeted kinase inhibitor.

Analytical Methodologies: Ensuring Purity and Quality

The purity of **(3-Aminophenyl)methanesulfonamide** is critical for its successful use in multi-step syntheses. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this and related compounds.

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of a sample of **(3-Aminophenyl)methanesulfonamide** using a validated RP-HPLC method.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).[12]
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[12]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.

Procedure:

- Prepare a standard solution of **(3-Aminophenyl)methanesulfonamide** of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
- Prepare the sample solution by dissolving a known amount of the synthesized material in the same solvent.
- Set up the HPLC system with the specified conditions.
- Inject the standard and sample solutions.
- Analyze the resulting chromatograms. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.

Conclusion: A Foundation for Future Drug Discovery

(3-Aminophenyl)methanesulfonamide is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its unassuming structure provides a robust and versatile starting point for the synthesis of a new generation of targeted therapeutics. For researchers and drug development professionals, a comprehensive understanding of its synthesis, characterization, and application is essential for unlocking its full potential in the ongoing quest for novel and effective medicines. The protocols and insights provided in this guide serve as a foundational resource for harnessing the power of this pivotal molecule in the advancement of medicinal chemistry.

References

- Bristol-Myers Squibb Company. (2013). Synthesis process of dasatinib and intermediate thereof. U.S.
- Chen, B. (2013). Synthesis process of dasatinib and intermediate thereof.
- Kowalik, M., Brzeski, J., Gawrońska, M., Kazimierczuk, K., & Makowski, M. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with methoxyphenyl moiety. The Royal Society of Chemistry.
- Santa Cruz Biotechnology, Inc. (n.d.). N-(3-Aminophenyl)methanesulfonamide. SCBT.
- Lombardo, F., et al. (2004).
- Sigma-Aldrich. (n.d.). N-(3-Aminophenyl)methanesulfonamide.
- ChemicalBook. (n.d.). N-(3-Aminophenyl)methanesulfonamide.
- Fu, W. C., & Jamison, T. F. (2019).
- Lichtman, M. A., & Lieveld, J. L. (2017). Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib. *Journal of Drug Design and Medicinal Chemistry*, 3(2), 27-31.
- Liu, X., et al. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. PubMed Central.
- Alsughayer, A., et al. (2011). ¹H NMR and ¹³C NMR of the prepared compounds.
- Nicolaou, K. C., et al. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. PubMed.
- PubChem. (n.d.). (3-Aminophenyl)methanesulfonyl amide.
- Smaill, J. B., et al. (2000). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK.
- Ciaffara, V., et al. (2021).
- Natarajan, A., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed.

- Asquith, C. R. M., et al. (2019). Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. PubMed.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2014). Method for synthesizing Imatinib. U.S.
- CORE. (n.d.). ^1H and ^{13}C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- Chowdhury, S. K., & Gauthier, D. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of $\text{SO}(2)$ via rearrangement. PubMed.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
- BenchChem. (n.d.). Application Notes and Protocols: ^1H and ^{13}C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.
- Chemistry LibreTexts. (2023).
- The Royal Society of Chemistry. (2016). Table S1. Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron Band (cm).
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- University of Wisconsin. (2021). NMR Spectroscopy :: ^{13}C NMR Chemical Shifts.
- Lee, H. S., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
- MDPI. (n.d.).
- Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.
- CymitQuimica. (n.d.). **(3-Aminophenyl)methanesulfonamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]
- 3. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 4. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patents.justia.com [patents.justia.com]
- 9. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(3-Aminophenyl)methanesulfonamide: A Linchpin in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124046#3-aminophenyl-methanesulfonamide-cas-number-37045-73-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com